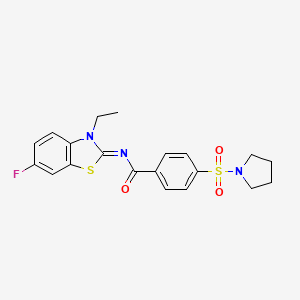

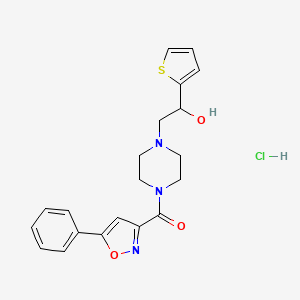

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride" is a complex molecule that may be related to various piperazine derivatives with potential biological activities. Piperazines are a class of organic compounds that have been studied for their potential therapeutic applications, including the treatment of diseases such as schistosomiasis . The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including reactions with isothiocyanates and dibasic acid chlorides . For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution. The hydrochlorides of these compounds are typically formed by passing hydrogen chloride into a dried ethereal or acetone solution of the corresponding bases. Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the piperidine ring in related compounds can adopt a chair conformation, and the geometry around certain atoms such as sulfur can be distorted tetrahedral . The presence of different functional groups can lead to the formation of intra- and intermolecular hydrogen bonds, as well as other types of interactions like C—Cl···π and π···π interactions, which can stabilize the crystal structure .

Chemical Reactions Analysis

Piperazine derivatives can undergo substitution reactions, which are a common method for modifying the structure and potentially the activity of the compound . The specific chemical reactions that "(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride" may undergo are not detailed in the provided papers, but it is likely that it could participate in similar reactions as other piperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For example, the thermal properties of these compounds can be studied using thermogravimetric analysis, which can reveal their stability over a range of temperatures . Spectroscopic techniques are commonly used to characterize these compounds, and theoretical calculations such as density functional theory can be employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . These properties are crucial for understanding the behavior of the compound under different conditions and can provide insights into its potential applications.

Mecanismo De Acción

Target of Action

It is known that both indole and thiophene derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might allow the compound to interact with its targets and induce changes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities . Similarly, thiophene derivatives have been reported to exhibit various pharmacological properties such as anti-inflammatory, antihypertensive, and antitumor activity .

Pharmacokinetics

The presence of the indole and thiophene moieties in the compound’s structure might influence its pharmacokinetic properties, given their known biological activities .

Result of Action

Given the broad-spectrum biological activities associated with indole and thiophene derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S.ClH/c24-17(19-7-4-12-27-19)14-22-8-10-23(11-9-22)20(25)16-13-18(26-21-16)15-5-2-1-3-6-15;/h1-7,12-13,17,24H,8-11,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKFWIUHQYYTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

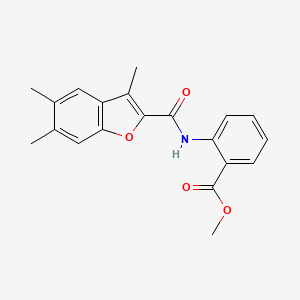

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3003375.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)

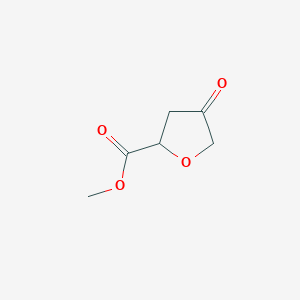

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)

![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)